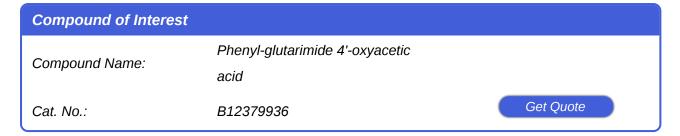


Phenyl-glutarimide 4'-oxyacetic acid: A Technical Guide for Drug Development Professionals

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An in-depth analysis of the chemical and physical properties, synthesis, and biological activity of a next-generation cereblon ligand for targeted protein degradation.

Introduction

Phenyl-glutarimide 4'-oxyacetic acid has emerged as a significant building block in the field of targeted protein degradation (TPD). As a carboxylic acid-functionalized ligand for the E3 ubiquitin ligase cereblon (CRBN), it serves as a crucial component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its mechanism of action for researchers, scientists, and drug development professionals. A key advantage of phenyl-glutarimide-based ligands is their enhanced hydrolytic stability compared to traditional immunomodulatory imide drugs (IMiDs), offering a more robust scaffold for PROTAC development.[1][2]

Chemical and Physical Properties

Phenyl-glutarimide 4'-oxyacetic acid, with the chemical formula C₁₃H₁₃NO₅, possesses a molecular weight of 263.25 g/mol . The following table summarizes its key chemical and physical properties.



Property	Value	Reference
IUPAC Name	2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetic acid	[3]
CAS Number	2782024-58-0	[4]
Molecular Formula	C13H13NO5	
Molecular Weight	263.25 g/mol	
Appearance	Solid powder	[3]
Purity	≥95% (via HPLC)	
Storage Conditions	Store at -20°C for long-term storage.	
Solubility	Soluble in DMSO.	[5]

Note: Specific quantitative data for melting point and solubility in various solvents are not readily available in the reviewed literature.

Synthesis Protocol

The synthesis of **Phenyl-glutarimide 4'-oxyacetic acid** is achieved through a two-step process involving the synthesis of its tert-butyl ester precursor followed by hydrolysis. The detailed methodology is adapted from the supplementary information of Min J, et al., Angew Chem Int Ed Engl. 2021.

Step 1: Synthesis of tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate

This step involves a Suzuki-Miyaura cross-coupling reaction.

- Reactants:
 - 3-(4-hydroxyphenyl)piperidine-2,6-dione
 - tert-butyl 2-bromoacetate
 - Palladium catalyst (e.g., Pd(PPh₃)₄)



- Base (e.g., K₂CO₃)
- Solvent (e.g., DMF)

Procedure:

- To a solution of 3-(4-hydroxyphenyl)piperidine-2,6-dione in DMF, add tert-butyl 2bromoacetate and K₂CO₃.
- De-gas the mixture with argon for 15-20 minutes.
- Add the palladium catalyst to the reaction mixture.
- Heat the reaction mixture at a specified temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate.

Step 2: Hydrolysis of tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate

This step involves the removal of the tert-butyl protecting group.

- Reactants:
 - tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate
 - Acid (e.g., Trifluoroacetic acid TFA)
 - Solvent (e.g., Dichloromethane DCM)
- Procedure:



- Dissolve tert-butyl 2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetate in DCM.
- Add TFA to the solution at room temperature.
- Stir the reaction mixture for a specified time (e.g., 2-4 hours) and monitor the reaction by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
- The resulting residue is Phenyl-glutarimide 4'-oxyacetic acid. Further purification may be performed if necessary.

Experimental Protocols

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of **Phenyl-glutarimide 4'-oxyacetic acid** to the CRBN protein. The protocol is based on a competitive binding format.[6]

- Materials:
 - Recombinant human CRBN protein
 - Fluorescently labeled CRBN ligand (e.g., fluorescein-labeled pomalidomide)
 - Phenyl-glutarimide 4'-oxyacetic acid (test compound)
 - Assay buffer (e.g., PBS with 0.01% Tween-20)
 - Black, low-volume 384-well plates
- Procedure:
 - Prepare a serial dilution of **Phenyl-glutarimide 4'-oxyacetic acid** in the assay buffer.
 - In a 384-well plate, add a fixed concentration of the fluorescently labeled CRBN ligand.
 - Add the serially diluted Phenyl-glutarimide 4'-oxyacetic acid to the wells.



- Initiate the binding reaction by adding a fixed concentration of the recombinant CRBN protein to each well.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Measure the fluorescence polarization using a suitable plate reader.
- The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the test compound.
- Calculate the IC₅₀ value by plotting the change in fluorescence polarization against the concentration of the test compound.

Hydrolytic Stability Assay (HPLC-based)

This assay evaluates the stability of **Phenyl-glutarimide 4'-oxyacetic acid** in aqueous solutions over time, a critical parameter for its application in biological systems.[7]

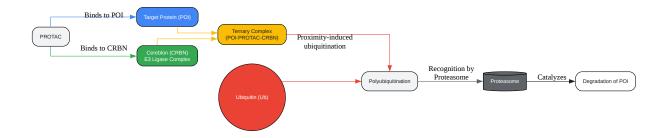
- Materials:
 - Phenyl-glutarimide 4'-oxyacetic acid
 - Buffer solutions at different pH values (e.g., pH 7.4 for physiological conditions)
 - High-performance liquid chromatography (HPLC) system with a UV detector
 - C18 reverse-phase HPLC column
 - Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
- Procedure:
 - Prepare a stock solution of Phenyl-glutarimide 4'-oxyacetic acid in a suitable solvent (e.g., DMSO).
 - Dilute the stock solution in the desired buffer (e.g., PBS at pH 7.4) to a final concentration.



- Incubate the solution at a controlled temperature (e.g., 37 °C).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- Immediately quench any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile).
- Analyze the samples by HPLC.
- Quantify the peak area of the parent compound at each time point.
- Determine the half-life (t1/2) of the compound by plotting the percentage of the remaining parent compound against time.

Mechanism of Action in PROTACs

Phenyl-glutarimide 4'-oxyacetic acid functions as the E3 ligase-binding moiety within a PROTAC molecule. The carboxylic acid group provides a convenient handle for conjugation to a linker, which is in turn attached to a ligand that binds to a target protein of interest (POI).



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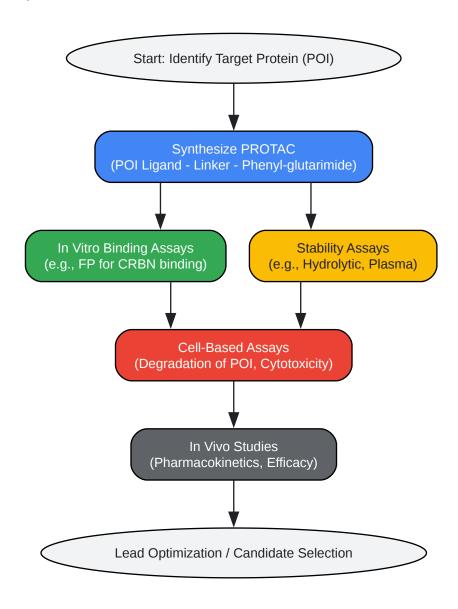
Caption: Mechanism of action for a PROTAC utilizing a phenyl-glutarimide based CRBN ligand.



The formation of this ternary complex (POI-PROTAC-CRBN) brings the POI into close proximity with the E3 ligase machinery. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, leading to its selective removal from the cell. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of POI degradation.

Experimental Workflow for PROTAC Development

The development of a PROTAC using **Phenyl-glutarimide 4'-oxyacetic acid** typically follows a structured workflow.



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Caption: A typical experimental workflow for the development of PROTACs.

Conclusion

Phenyl-glutarimide 4'-oxyacetic acid represents a valuable tool for the development of next-generation therapeutics based on targeted protein degradation. Its enhanced chemical stability addresses a key limitation of earlier CRBN ligands, paving the way for more robust and effective PROTACs. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and drug developers in harnessing the potential of this promising molecule.

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